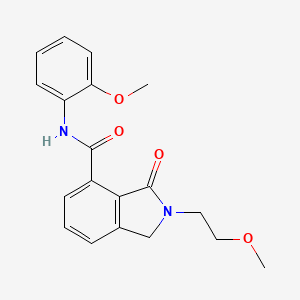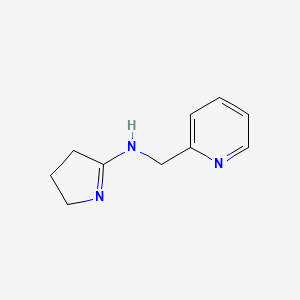![molecular formula C22H22FNO5 B10807845 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B10807845.png)
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-623988 is a small molecule compound known for its selective and potent inhibitory effects on neuropeptide Y-5 receptors . This compound has garnered interest in the scientific community due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
The synthesis of WAY-623988 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling these intermediates under specific reaction conditions to form the desired compound. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production: Industrial production methods for WAY-623988 would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
WAY-623988 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: WAY-623988 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Scientific Research Applications
WAY-623988 has a wide range of scientific research applications, including:
Neuropharmacology: Due to its inhibitory effects on neuropeptide Y-5 receptors, it is studied for potential therapeutic applications in treating neurological disorders such as anxiety, depression, and obesity.
Chemistry: In chemical research, WAY-623988 is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: In biological research, it is used to investigate the role of neuropeptide Y-5 receptors in various physiological processes.
Medicine: WAY-623988 is explored for its potential use in developing new medications for neurological and metabolic disorders.
Industry: In the pharmaceutical industry, it is used in drug discovery and development processes to identify new therapeutic targets and to optimize drug formulations.
Mechanism of Action
The mechanism of action of WAY-623988 involves its binding to neuropeptide Y-5 receptors, thereby inhibiting their activity. This inhibition affects various molecular pathways, including:
Molecular Targets: The primary target is the neuropeptide Y-5 receptor, which is involved in regulating appetite, anxiety, and other physiological functions.
Pathways Involved: By inhibiting these receptors, WAY-623988 modulates signaling pathways related to neurotransmitter release, hormone secretion, and metabolic regulation. This leads to its potential therapeutic effects in treating disorders like obesity and anxiety.
Comparison with Similar Compounds
WAY-623988 can be compared with other neuropeptide Y receptor inhibitors, such as:
WAY-639889: Another compound with selective inhibitory effects on neuropeptide Y-5 receptors.
BIBP 3226: A known antagonist of neuropeptide Y-1 receptors, used for comparison in receptor selectivity studies.
SR 120819A: An antagonist of neuropeptide Y-5 receptors, used to study the differences in receptor binding and physiological effects.
Uniqueness: : WAY-623988 is unique due to its high selectivity and potency for neuropeptide Y-5 receptors, making it a valuable tool in neuropharmacological research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FNO5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C22H22FNO5/c23-17-5-3-4-16(11-17)22(8-1-2-9-22)21(26)27-13-20(25)24-12-15-6-7-18-19(10-15)29-14-28-18/h3-7,10-11H,1-2,8-9,12-14H2,(H,24,25) |
InChI Key |
ZYXDSNXHXUPSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807775.png)
![Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate](/img/structure/B10807781.png)

![3'-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B10807795.png)
![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10807796.png)
![2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807800.png)
![N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807804.png)
![N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10807806.png)
![3-[(2-morpholin-4-ylacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10807808.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10807812.png)
![[2-[(1-Methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 3-acetamidoadamantane-1-carboxylate](/img/structure/B10807816.png)

![N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B10807833.png)

